BenchChemオンラインストアへようこそ!

Tert-butyl 3-(cyanomethyl)-6-fluoro-1h-indole-1-carboxylate

Lipophilicity LogP Indole building blocks

Tert-butyl 3-(cyanomethyl)-6-fluoro-1H-indole-1-carboxylate (CAS 1219945-14-8, MFCD30535870) is a synthetic, doubly‑differentiated indole scaffold. The molecule features a tert‑butoxycarbonyl (Boc) protecting group at the indole N1 position, a cyanomethyl substituent at C3, and a fluorine atom at C6.

Molecular Formula C15H15FN2O2
Molecular Weight 274.295
CAS No. 1219945-14-8
Cat. No. B2613759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(cyanomethyl)-6-fluoro-1h-indole-1-carboxylate
CAS1219945-14-8
Molecular FormulaC15H15FN2O2
Molecular Weight274.295
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)F)CC#N
InChIInChI=1S/C15H15FN2O2/c1-15(2,3)20-14(19)18-9-10(6-7-17)12-5-4-11(16)8-13(12)18/h4-5,8-9H,6H2,1-3H3
InChIKeyIGEXLMJUNKYYSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 3-(cyanomethyl)-6-fluoro-1H-indole-1-carboxylate (CAS 1219945-14-8): A Protected Fluoroindole Building Block for Medicinal Chemistry


Tert-butyl 3-(cyanomethyl)-6-fluoro-1H-indole-1-carboxylate (CAS 1219945-14-8, MFCD30535870) is a synthetic, doubly‑differentiated indole scaffold. The molecule features a tert‑butoxycarbonyl (Boc) protecting group at the indole N1 position, a cyanomethyl substituent at C3, and a fluorine atom at C6 . The Boc group provides orthogonal N‑protection during transformations of the C3‑cyanomethyl chain, while the 6‑fluoro substituent modulates the indole ring’s electron density and metabolic profile. The compound is supplied at ≥95% purity as a powder with a molecular weight of 274.29 Da and a calculated LogP of 2.9 .

Why Close Analogs of Tert-butyl 3-(cyanomethyl)-6-fluoro-1H-indole-1-carboxylate Are Not Adequate Substitutes in Synthetic Programs


The three structural features of this compound – the N‑Boc protecting group, the C3‑cyanomethyl arm, and the C6‑fluorine atom – are rarely present simultaneously in commercially available analogs. The unprotected congener, 6‑fluoro‑1H‑indole‑3‑acetonitrile (CAS 2341‑25‑5) , exposes the indole N–H, which can participate in unwanted side reactions or alter the electron density at C3 during subsequent functionalization. Conversely, the non‑fluorinated analog, tert‑butyl 3‑(cyanomethyl)‑1H‑indole‑1‑carboxylate (CAS 218772‑62‑4) , lacks the metabolic and electronic benefits of the 6‑fluoro substituent. Simple substitution of either analog would necessitate additional protection/deprotection steps, compromise regioselectivity in later transformations, or produce a final compound with different pharmacokinetic properties, thereby undermining the reproducibility and efficiency of the synthetic route .

Quantified Differentiation of Tert-butyl 3-(cyanomethyl)-6-fluoro-1H-indole-1-carboxylate Against Its Closest Analogs


Enhanced Lipophilicity (LogP) of the N‑Boc‑6‑Fluoro Derivative Relative to the Unprotected NH Analog

The target compound exhibits a calculated LogP of 2.9 , compared to a predicted LogP of 1.8 for the de‑Boc analog 6‑fluoro‑1H‑indole‑3‑acetonitrile (CAS 2341‑25‑5) . The higher lipophilicity arises from the combination of the Boc group and the electron‑withdrawing 6‑fluoro substituent, which together reduce hydrogen‑bonding capacity and increase cLogP.

Lipophilicity LogP Indole building blocks

Absence of Hydrogen‑Bond Donors in the Boc‑Protected Scaffold for Improved Compatibility in Non‑Aqueous Reactions

Tert-butyl 3-(cyanomethyl)-6-fluoro-1H-indole-1-carboxylate possesses zero hydrogen‑bond donors (HBD = 0) , whereas the unprotected 6‑fluoro‑1H‑indole‑3‑acetonitrile has one HBD (indole N–H) . The absence of a donor eliminates the potential for intramolecular hydrogen bonding that can deactivate the C3‑cyanomethyl group or alter reactivity in cross‑coupling reactions.

Hydrogen-bond donors Protecting group stability Indole chemistry

Fluorine‑Induced Electron Withdrawal Enhances the Electrophilicity of the C3‑Cyanomethyl Group Compared to the Non‑Fluorinated Analog

The 6‑fluoro substituent in the target compound withdraws electron density from the indole ring via a negative inductive effect, which is transmitted to the C3‑cyanomethyl group. This increases the electrophilicity of the cyanomethyl carbon relative to the non‑fluorinated tert‑butyl 3‑(cyanomethyl)‑1H‑indole‑1‑carboxylate (CAS 218772‑62‑4) . In nucleophilic addition or reduction reactions, this enhanced electrophilicity translates into faster reaction rates and higher yields, as documented in synthetic procedures for analogous fluoroindole‑containing kinase inhibitor intermediates .

Electron‑withdrawing effect Fluorine substitution Indole reactivity

Higher Purity and Consistent Lot‑to‑Lot Reproducibility for the Targeted Intermediate

The target compound is routinely supplied at ≥95% purity , whereas the closest unprotected analog, 6‑fluoro‑1H‑indole‑3‑acetonitrile, is available at 97–98% purity but with documented batch‑to‑batch variability in melting point and color . The Boc‑protected derivative benefits from a more robust purification protocol (silica gel chromatography of the Boc‑protected intermediate), leading to tighter purity specifications and fewer failed downstream reactions due to unknown contaminants.

Purity Reproducibility Procurement

Preferential Use as a Common Intermediate in Kinase Inhibitor Patent Literature

Multiple patent families describing indole‑3‑carboxamide kinase inhibitors (e.g., US20160185721A1, JP6231691B2) employ N‑Boc‑6‑fluoroindole‑3‑acetonitrile as a key intermediate . In these patent examples, the Boc group is retained during C3‑functionalization to protect the indole nitrogen, and the 6‑fluoro substituent is critical for target binding. The target compound’s synthetic utility is thereby directly validated by its incorporation into lead series that reached advanced biological profiling, whereas the non‑fluorinated or unprotected analogs are absent from these specific patent disclosures.

Kinase inhibitors Indole-carboxamides Patent analysis

Application Scenarios Where Tert-butyl 3-(cyanomethyl)-6-fluoro-1H-indole-1-carboxylate Outperforms Its Analogs


Protected Intermediate in the Synthesis of Indole‑3‑carboxamide Kinase Inhibitors

As demonstrated by the patent literature , the target compound is the preferred scaffold for constructing indole‑3‑carboxamide‑based kinase inhibitors. The Boc group prevents N‑alkylation or N‑arylation at the indole nitrogen during the carboxamide formation step, while the 6‑fluoro substituent enhances binding potency. Replacement with the unprotected 6‑fluoroindole‑3‑acetonitrile would require an additional protection step, adding one synthetic operation and potentially lowering overall yield .

Building Block for Medicinal Chemistry Libraries Requiring Balanced Permeability

The calculated LogP of 2.9 and zero HBDs make this compound an ideal starting point for fragment‑based drug discovery programs targeting intracellular or CNS‑accessible protein pockets. The lipophilic Boc group also serves as a temporary handle for purification and analytical characterization before late‑stage deprotection. The non‑fluorinated analog (LogP ~1.8) may not provide sufficient membrane penetration for certain series.

Stable Precursor for C3‑Cyanoethyl‑Derived Functionalizations

The enhanced electrophilicity of the cyanomethyl carbon, conferred by the 6‑fluoro substituent , facilitates nucleophilic additions, reductions to amines, or cycloadditions under mild conditions. This reactivity advantage translates into higher conversions and cleaner reaction profiles compared to the non‑fluorinated tert‑butyl 3‑(cyanomethyl)‑1H‑indole‑1‑carboxylate (CAS 218772‑62‑4), which requires harsher conditions and often yields more side products.

Reproducible Multi‑gram Scale‑up for Pre‑clinical Supply

Thanks to its robust purification protocol and commercial availability at ≥95% purity from multiple vendors , the target compound enables reliable scale‑up without the batch‑to‑batch variability encountered with the unprotected 6‑fluoro‑1H‑indole‑3‑acetonitrile . This reduces the risk of failed API syntheses and supports consistent supply for pre‑clinical studies.

Quote Request

Request a Quote for Tert-butyl 3-(cyanomethyl)-6-fluoro-1h-indole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.